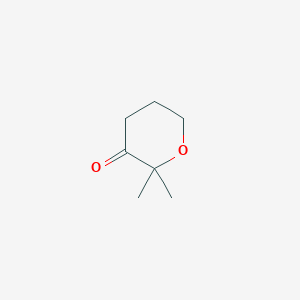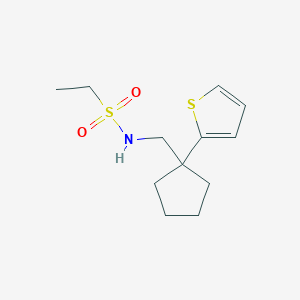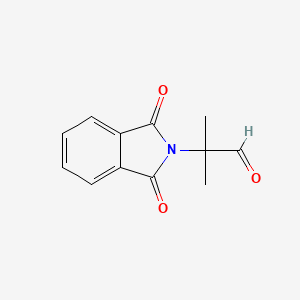
2,2-Dimethyldihydro-2H-pyran-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2H-pyran (DHP) is an organic intermediate often used as a protecting group . It has structural similarity to cyclohexene, an important molecule in stereochemistry .
Synthesis Analysis
The synthesis of DHP is typically achieved through the dehydration and ring expansion of tetrahydrofurfuryl alcohol .Molecular Structure Analysis
The molecular structure of DHP has been studied extensively due to its structural similarity to cyclohexene . The conformational interconversion of DHP in both the neutral and the cationic ground states has been investigated .Chemical Reactions Analysis
DHP undergoes various chemical reactions, including polymerization, hydrogenation, and oxidation . The conformational interconversion of DHP in both the neutral and the cationic ground states has been studied .Physical And Chemical Properties Analysis
DHP is a clear, colorless to yellow liquid with a melting point of -70°C and a boiling point of 86°C . It has a density of 0.922 g/mL at 25°C and a refractive index of 1.440 .Aplicaciones Científicas De Investigación
Structural and Spectroscopic Analysis
2,2-Dimethyldihydro-2H-pyran-3(4H)-one has been studied for its structural and spectroscopic properties. A computational investigation revealed insights into the structural parameters, vibrational frequencies, and electronic properties of pyran compounds, including those similar to 2,2-Dimethyldihydro-2H-pyran-3(4H)-one. Such studies contribute to the understanding of the compound's geometric structure and its spectral characteristics, making it useful in various analytical and chemical synthesis applications (Raja, 2021).
Synthesis and Chemical Reactions
The compound and its derivatives are pivotal in the synthesis of other chemical structures. For instance, 2-Amino-4H-pyrans, which are chemically related, are significant due to their biological activity and are used as intermediates in organic synthesis. Efficient one-pot synthesis methods have been reported, showcasing the compound's role in facilitating the formation of complex organic structures (Zonouzi, Kazemi, & Nezamabadi, 2006). Additionally, the compound's derivatives have been used to study photocycloaddition reactions, offering insights into its reactivity under light exposure (Margaretha, Schmidt, Kopf, & Sinnwell, 2007).
Applications in Podand Chemistry
Derivatives of 2,2-Dimethyldihydro-2H-pyran-3(4H)-one have been utilized in the synthesis of new podands. These compounds, formed by transesterification reactions, are essential in forming complex chemical structures and have potential applications in various fields, including catalysis and material science (Shahrisa & Banaei, 2000).
Seed Germination Promotion
Interestingly, certain alkyl substituted variants of 2H-furo[2,3-c]pyran-2-ones, closely related to 2,2-Dimethyldihydro-2H-pyran-3(4H)-one, have been identified in smoke and are responsible for promoting seed germination in various plant species. This discovery opens up avenues for agricultural and botanical applications, where such compounds could be used to influence and study plant growth patterns (Flematti, Ghisalberti, Dixon, & Trengove, 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2-dimethyloxan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)6(8)4-3-5-9-7/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVAYGSSHKKLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCCO1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyloxan-3-one | |
CAS RN |
1194800-59-3 |
Source


|
| Record name | 2,2-dimethyloxan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(1-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2586954.png)

![3-Bromo-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B2586957.png)





![N-(1-cyanocyclohexyl)-2-{[3,5-dichloro-4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2586967.png)
![3-methyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2586969.png)

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2586972.png)

